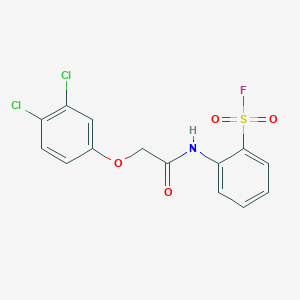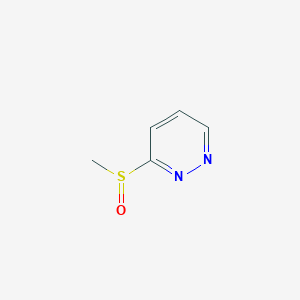
3-(Methylsulfinyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfinyl)pyridazine is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of a methylsulfinyl group at the third position of the pyridazine ring imparts unique chemical and biological properties to this compound. Pyridazine derivatives have been extensively studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfinyl)pyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with unsaturated diketones or 1,4-dicarbonyl compounds. The reaction conditions often include the use of strong bases such as lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidide for deprotonative metalation .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3-(Methylsulfinyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to dihydropyridazine using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated pyridazine derivatives
科学的研究の応用
3-(Methylsulfinyl)pyridazine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 3-(Methylsulfinyl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, some pyridazine derivatives have been found to inhibit calcium ion influx, which is essential for platelet aggregation. This inhibition can lead to anti-inflammatory and antiplatelet effects . Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its pharmacological activities .
類似化合物との比較
Pyridazine: The parent compound with two adjacent nitrogen atoms in the ring.
Pyridazinone: A derivative with a keto functionality at the third position.
Pyrimidine: A similar diazine with nitrogen atoms at positions 1 and 3.
Pyrazine: A diazine with nitrogen atoms at positions 1 and 4
Uniqueness: 3-(Methylsulfinyl)pyridazine is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity. This functional group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the methylsulfinyl group may enhance the compound’s pharmacological properties compared to other pyridazine derivatives .
特性
分子式 |
C5H6N2OS |
|---|---|
分子量 |
142.18 g/mol |
IUPAC名 |
3-methylsulfinylpyridazine |
InChI |
InChI=1S/C5H6N2OS/c1-9(8)5-3-2-4-6-7-5/h2-4H,1H3 |
InChIキー |
XWEZOHRGOBUIBB-UHFFFAOYSA-N |
正規SMILES |
CS(=O)C1=NN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


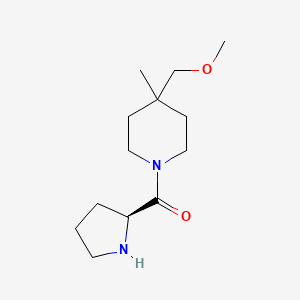


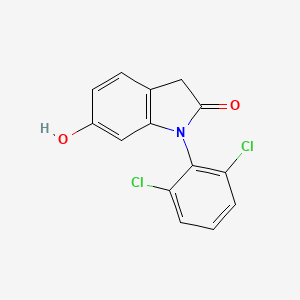
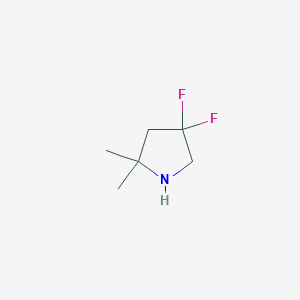

![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13347382.png)
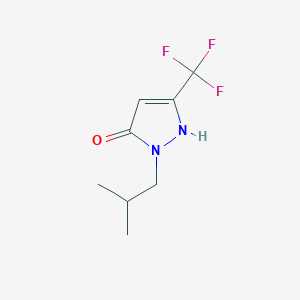
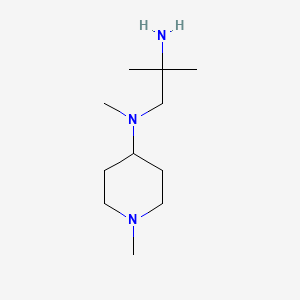
![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)


